An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-chloro-N-(3-formylphenyl)benzamide
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-chloro-N-(3-formylphenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document synthesizes predicted data from validated computational models, comparative analysis with structurally related benzamides, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. This guide details the molecular architecture, predicted physicochemical parameters, and step-by-step protocols for its empirical determination. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction
Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities that have led to their use as antiemetics, antipsychotics, and anticancer agents. The specific substitutions on the benzamide scaffold are critical in defining a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 4-chloro-N-(3-formylphenyl)benzamide (CAS No. 721409-05-8) presents a unique combination of a chlorinated benzoyl group and a formyl-substituted aniline moiety, suggesting potential for novel pharmacological applications. An in-depth understanding of its molecular structure and physicochemical properties is paramount for its exploration as a potential therapeutic agent.
Molecular Structure and Elucidation
The molecular structure of 4-chloro-N-(3-formylphenyl)benzamide is characterized by a central amide linkage connecting a 4-chlorinated benzene ring to a 3-formyl-substituted benzene ring.
Structural Features
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Molecular Formula: C₁₄H₁₀ClNO₂[1]
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Systematic IUPAC Name: 4-chloro-N-(3-formylphenyl)benzamide
The presence of a chlorine atom, a formyl group, and an amide linkage bestows specific electronic and steric properties that influence its intermolecular interactions and overall conformation. The dihedral angle between the two aromatic rings is a key determinant of its three-dimensional shape and its ability to interact with biological targets. For comparison, the dihedral angle in the related compound 4-chloro-N-phenylbenzamide is 59.6°.[3]
Caption: 2D representation of 4-chloro-N-(3-formylphenyl)benzamide.
Spectroscopic Characterization (Predicted)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the aldehyde proton. The protons on the 4-chlorobenzoyl ring would likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 3-formylphenyl ring would exhibit a more complex splitting pattern due to their meta and ortho couplings. The aldehyde proton (CHO) would be a singlet in the downfield region (around 9-10 ppm), and the amide proton (NH) would also be a singlet, with its chemical shift being solvent-dependent.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbons of the amide and aldehyde would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹) and the aldehyde (around 1700 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).[4]
2.2.4. Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z 259 and an (M+2)⁺ peak at m/z 261 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Physicochemical Properties
The physicochemical properties of a drug candidate are crucial for its developability. The following table summarizes the predicted and estimated properties of 4-chloro-N-(3-formylphenyl)benzamide.
| Property | Predicted/Estimated Value | Source/Method |
| Molecular Weight | 259.69 g/mol | Calculation |
| Boiling Point | 342.3 ± 27.0 °C | Predicted[2] |
| Density | 1.353 ± 0.06 g/cm³ | Predicted[2] |
| logP (XlogP) | 3.3 | Predicted[1] |
| Aqueous Solubility | Not available (expected to be low) | - |
| pKa | Not available | - |
Experimental Protocols for Physicochemical Characterization
To provide a framework for the empirical validation of the predicted properties, this section outlines detailed, step-by-step methodologies for key experiments.
Synthesis of 4-chloro-N-(3-formylphenyl)benzamide
A representative protocol for the synthesis is the Schotten-Baumann reaction between 4-chlorobenzoyl chloride and 3-aminobenzaldehyde.
Protocol:
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Dissolution: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Addition of Reagents: Slowly and simultaneously add 4-chlorobenzoyl chloride (1.1 equivalents) and an aqueous solution of a base (e.g., 10% sodium hydroxide, 1.5 equivalents) to the cooled amine solution with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
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Work-up: Separate the organic layer. Wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-chloro-N-(3-formylphenyl)benzamide.
Determination of Octanol-Water Partition Coefficient (logP)
The lipophilicity of a compound, quantified by its logP value, is a critical determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[5]
Protocol: Shake-Flask Method
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
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Sample Preparation: Prepare a stock solution of 4-chloro-N-(3-formylphenyl)benzamide in pre-saturated n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a flask.
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Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing oral bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
Protocol: Thermodynamic Solubility Assay
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Sample Preparation: Add an excess amount of solid 4-chloro-N-(3-formylphenyl)benzamide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
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Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.[6][7]
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Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
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Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Conclusion
This technical guide provides a detailed overview of the molecular structure and predicted physicochemical properties of 4-chloro-N-(3-formylphenyl)benzamide. While awaiting empirical validation, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols offer a clear path for the determination of its key physicochemical parameters, which will be essential for elucidating its potential as a therapeutic agent. The synthesis of this and other structurally related benzamides may open new avenues for the development of novel drugs with improved efficacy and safety profiles.
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